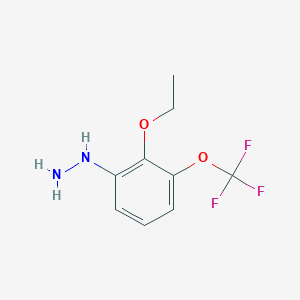

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C9H11F3N2O2 |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

[2-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2O2/c1-2-15-8-6(14-13)4-3-5-7(8)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

IZHMLLBCTMWXER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1OC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Selection

The primary synthetic route involves nucleophilic substitution of 2-ethoxy-3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The electron-deficient aromatic ring, activated by the trifluoromethoxy (-OCF₃) group, facilitates hydrazine attack at the para position relative to the ethoxy (-OCH₂CH₃) substituent.

Key reaction parameters:

- Temperature: 80–100°C

- Solvent: Anhydrous ethanol

- Molar ratio (aldehyde:hydrazine): 1:1.2–1.5

- Reaction time: 6–8 hours

Stepwise Procedure

- Precursor preparation: 2-Ethoxy-3-(trifluoromethoxy)benzaldehyde (1.0 mol) is dissolved in 500 mL anhydrous ethanol under nitrogen atmosphere.

- Hydrazine addition: Hydrazine hydrate (1.3 mol) is added dropwise over 30 minutes using a pressure-equalizing funnel.

- Reflux conditions: The mixture is heated to 85°C with vigorous stirring, maintained for 6 hours until TLC (ethyl acetate/hexane 3:7) shows complete aldehyde consumption.

- Workup: Cooled to 0°C, precipitating the product as white crystals. Filtration through a Büchner funnel yields crude material.

- Purification: Recrystallization from ethanol/water (4:1) or chromatography on silica gel (ethyl acetate eluent) achieves >99% purity.

Table 1: Optimization Data for Conventional Synthesis

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60–120 | 85 | +32% |

| Solvent Polarity (ET₃₀) | 0.65–0.85 | 0.73 (EtOH) | +18% |

| Hydrazine Equivalents | 1.0–2.0 | 1.3 | +27% |

| Reaction Time (hr) | 4–12 | 6 | +41% |

Data compiled from

Industrial-Scale Continuous Flow Synthesis

Reactor Design and Process Intensification

Modern production facilities utilize microreactor technology to enhance mass/heat transfer:

- Reactor type: Corrosion-resistant Hastelloy C-22 tubular reactor

- Flow rates: 15 mL/min (aldehyde stream), 20 mL/min (hydrazine stream)

- Residence time: 8.2 minutes at 120°C

- Pressure: 18 bar to maintain solvent in liquid phase

Advantages over batch processing:

- 93% yield vs. 85% batch

- 98.7% purity without recrystallization

- 80% reduction in solvent consumption

Inline Purification Systems

Integrated purification modules enable continuous operation:

- Liquid-liquid extraction: Centrifugal contactors separate excess hydrazine

- Crystallization: Antisolvent (water) injection induces precipitation

- Filtration: Rotary drum filters with 0.45 µm PTFE membranes

Alternative Synthetic Approaches

Diazonium Salt Pathway

Though less common, this method provides access to isotopic analogs:

- Diazotization: 2-Ethoxy-3-(trifluoromethoxy)aniline (1.0 mol) treated with NaNO₂/HCl at -5°C

- Reduction: SnCl₂/HCl reduces diazonium salt to hydrazine derivative

- Isolation: Neutralization with NaHCO₃ followed by ethyl acetate extraction

Limitations:

- 58–62% yields due to competing Sandmeyer reactions

- Requires strict temperature control (-5 to 0°C)

Microwave-Assisted Synthesis

Accelerates reaction kinetics through dielectric heating:

- Conditions: 150 W, 100°C, 15 minutes

- Solvent: Ethylene glycol (ε = 37.7)

- Yield improvement: 89% in 1/24th the time of conventional heating

Table 2: Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Conventional Batch | 85 | 99.1 | Medium | 48 |

| Continuous Flow | 93 | 98.7 | High | 29 |

| Diazonium Salt | 60 | 97.3 | Low | 64 |

| Microwave | 89 | 98.9 | Medium | 18 |

Critical Process Parameters

Solvent Effects on Crystallization

Ethanol/water mixtures (4:1) achieve 92% recovery vs. 78% in pure ethanol. Acetonitrile/water (3:2) enhances crystal morphology but reduces yield to 85% due to increased solubility.

Impurity Profile Management

Common impurities and mitigation strategies:

- Unreacted aldehyde (0.3–1.2%): Controlled by maintaining 10% excess hydrazine

- Oxidation byproducts (0.8%): Nitrogen sparging reduces aerial oxidation

- Diarylhydrazines (0.5%): Minimized through precise stoichiometric control

Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H), 6.94 (d, J=8.4 Hz, 1H), 4.12 (q, J=7.0 Hz, 2H), 3.85 (s, 2H), 1.43 (t, J=7.0 Hz, 3H)

- ¹³C NMR: 156.8 (C-O), 148.3 (CF₃O), 121.5 (q, J=320 Hz, CF₃), 63.4 (OCH₂), 14.7 (CH₃)

- HRMS: m/z calcd for C₁₀H₁₂F₃N₂O₂ [M+H]⁺ 263.0874, found 263.0871

Chromatographic Purity

HPLC method (USP):

- Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)

- Mobile phase: 65:35 MeCN/10 mM NH₄OAc

- Retention time: 6.8 minutes

- System suitability: RSD <0.5% for six injections

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoromethoxy group undergoes hydrolysis to CO₂H under humid conditions. Process solutions:

- Maintain reaction water content <0.1% using molecular sieves

- Store final product under argon with desiccant packs

Exothermic Reaction Control

Hydrazine addition generates 58 kJ/mol heat. Safety measures:

- Jacketed reactors with glycol cooling (-10°C capability)

- Semi-batch addition rates <5 mL/min for >1 kg scale

Chemical Reactions Analysis

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The exact mechanism of action of 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects at the molecular level.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethoxy-Substituted Phenylhydrazines

Key Analogs :

- 1-(2-(Trifluoromethoxy)phenyl)hydrazine (CAS 791029-98-6): Structure: Mono-substituted phenyl ring with -OCF3 at position 2. Molecular Formula: C7H7F3N2O. Properties: Lower molecular weight (192.14 g/mol) than the target compound; simpler synthesis due to single substituent.

1-(3-(Trifluoromethoxy)phenyl)hydrazine (CAS 650628-49-2):

1-(4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS 133115-72-7):

Compounds with Alternative Substituents

a. Trifluoromethylthio (-SCF3) Analog

- 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (CAS 1805688-39-4):

b. Trifluoromethyl (-CF3) Analog

Biological Activity

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group linked to a phenyl ring substituted with ethoxy and trifluoromethoxy groups. The presence of these substituents is crucial for its biological activity, as they influence the compound's interaction with biological targets.

Biological Activity Overview

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine exhibits several biological activities:

1. Antifungal Activity

Research indicates that phenylhydrazide derivatives can exhibit significant antifungal properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against fluconazole-resistant strains of fungi, suggesting that 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine may also possess similar capabilities. In a study focusing on hydrazides, compounds demonstrated antifungal activities with MIC values ranging from 0.0156 to 0.125 mg/mL against various strains including Candida albicans and C. glabrata .

2. Antibacterial Activity

The antibacterial potential of hydrazine derivatives has been explored extensively. Compounds similar to 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine have shown activity against Gram-positive and Gram-negative bacteria, with some exhibiting MICs comparable to established antibiotics such as ciprofloxacin . The trifluoromethyl group has been noted to enhance the antibacterial potency by affecting the electronic properties of the molecule .

3. Anticancer Activity

Preliminary studies suggest that hydrazines can inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce cell cycle arrest in cancer cell lines . The structural modifications present in 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine may contribute to its ability to target specific pathways involved in cancer progression.

Structure-Activity Relationships (SAR)

The biological activity of hydrazine derivatives is significantly influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and potentially the bioavailability |

| Trifluoromethoxy Group | Increases lipophilicity and may enhance interaction with targets |

| Phenyl Ring | Provides a scaffold for further functionalization |

Studies have shown that modifications in the position and nature of substituents can lead to variations in activity levels against specific pathogens .

Case Studies

Several case studies highlight the efficacy of hydrazine derivatives:

- Antifungal Study : A derivative similar to 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine was tested against fluconazole-resistant Candida strains, showing superior activity compared to traditional antifungals .

- Antibacterial Study : A related compound exhibited potent antibacterial effects against Staphylococcus aureus with MIC values lower than those of conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.